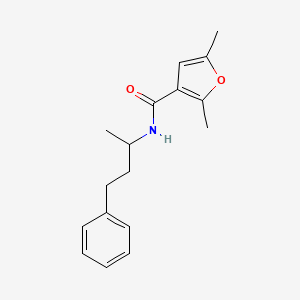![molecular formula C17H16O3 B4837304 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one](/img/structure/B4837304.png)
4-methyl-3-propoxy-6H-benzo[c]chromen-6-one
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dichlorocoumarins with 1,3-butadiene in a tandem photo-thermal-photo reaction sequence . This method is efficient and does not require a metal catalyst or peroxide promoter . Another approach involves the use of palladium catalysts, although this method is limited to electron-rich and neutral substrates .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as Bu3SnH for oxidative radical cyclizations . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative radical cyclizations can yield 6H-benzo[c]chromen-6-ones .
Wissenschaftliche Forschungsanwendungen
4-methyl-3-propoxy-6H-benzo[c]chromen-6-one has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a research chemical to study its potential as a phosphodiesterase inhibitor, which could have implications for treating neurodegenerative diseases . Additionally, its unique structure makes it a valuable compound for studying various biochemical pathways and molecular interactions .
Wirkmechanismus
The mechanism of action of 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling and regulation . This inhibition can lead to various biological effects, including enhanced cognitive function and potential therapeutic benefits for neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4-methyl-3-propoxy-6H-benzo[c]chromen-6-one include 8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one and 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate .
Uniqueness: What sets this compound apart from these similar compounds is its specific propoxy and methyl substitutions, which confer unique chemical properties and biological activities . These structural differences can influence its reactivity, solubility, and interaction with biological targets, making it a distinct and valuable compound for research .
Eigenschaften
IUPAC Name |
4-methyl-3-propoxybenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-3-10-19-15-9-8-13-12-6-4-5-7-14(12)17(18)20-16(13)11(15)2/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSUXUPCBDEBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-methoxypropyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4837238.png)
![5-({4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4837249.png)
![N'-[4-(cyclopentyloxy)-3-ethoxybenzylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4837250.png)


![N-phenyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4837270.png)


![N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4837306.png)
![(3aR,7aS)-2-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4837308.png)
![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4837312.png)
![N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4837320.png)
